
Butyl 3-amino-4-(piperidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-amino-4-(piperidin-1-yl)benzoate, also known as Boc-Pip, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Boc-Pip is a derivative of benzoic acid and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of Butyl 3-amino-4-(piperidin-1-yl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects
Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Butyl 3-amino-4-(piperidin-1-yl)benzoate has also been shown to inhibit the activity of kinases, which are enzymes that transfer phosphate groups from ATP to other molecules. Inhibition of proteases and kinases can have various physiological effects, including the inhibition of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl 3-amino-4-(piperidin-1-yl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. Butyl 3-amino-4-(piperidin-1-yl)benzoate is also stable under various conditions, making it suitable for long-term storage. However, Butyl 3-amino-4-(piperidin-1-yl)benzoate has some limitations for lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. Butyl 3-amino-4-(piperidin-1-yl)benzoate also has limited solubility in water, which can limit its use in aqueous-based experiments.
Orientations Futures
There are several future directions for the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate in scientific research. One potential direction is the development of Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors for specific enzymes, including proteases and kinases. Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors can have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate as a building block for the synthesis of peptidomimetics with improved properties, including increased stability and bioavailability.
Conclusion
In conclusion, Butyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been used as a building block in the synthesis of various compounds, including peptidomimetics. Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to inhibit the activity of various enzymes, including proteases and kinases, and has potential applications in the treatment of various diseases. While Butyl 3-amino-4-(piperidin-1-yl)benzoate has several advantages for lab experiments, it also has some limitations, including its cost and limited solubility in water. There are several future directions for the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate in scientific research, including the development of Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors and the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate as a building block for the synthesis of peptidomimetics.
Méthodes De Synthèse
Butyl 3-amino-4-(piperidin-1-yl)benzoate is synthesized through a multi-step process that involves the reaction of piperidine with 3-nitrobenzoic acid, followed by reduction and subsequent reaction with butyl chloroformate. The final product is purified through crystallization to obtain pure Butyl 3-amino-4-(piperidin-1-yl)benzoate.
Applications De Recherche Scientifique
Butyl 3-amino-4-(piperidin-1-yl)benzoate has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including peptidomimetics, which are compounds that mimic the structure and function of peptides. Butyl 3-amino-4-(piperidin-1-yl)benzoate has also been used in the synthesis of inhibitors for various enzymes, including proteases and kinases.
Propriétés
Nom du produit |
Butyl 3-amino-4-(piperidin-1-yl)benzoate |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
butyl 3-amino-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-11-20-16(19)13-7-8-15(14(17)12-13)18-9-5-4-6-10-18/h7-8,12H,2-6,9-11,17H2,1H3 |
Clé InChI |
MEAIVXUKYWHQLJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
SMILES canonique |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



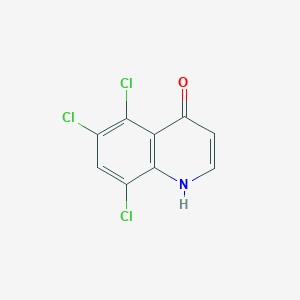
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
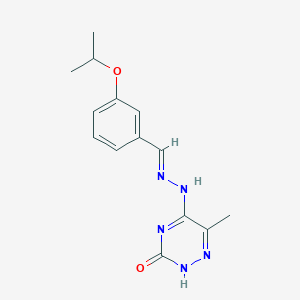
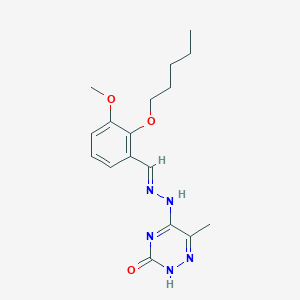
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
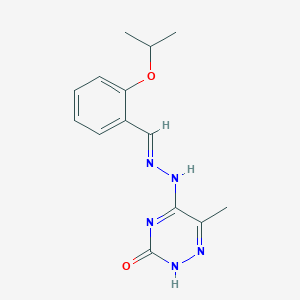
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
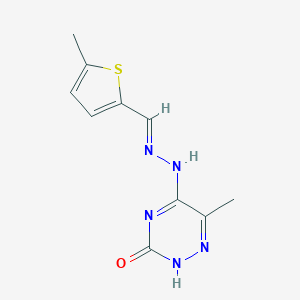
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)